2,3,4,5-Tetrahydro-1H-benzo[d]azepine (CAS: 4424-20-8) is a highly basic, 7-membered nitrogen-containing heterocyclic scaffold fused to a benzene ring. Recognized as a 'privileged motif' in medicinal chemistry, it serves as the core building block for numerous central nervous system (CNS) active pharmaceutical ingredients, including selective dopamine, serotonin, and NMDA receptor modulators [1]. For procurement and process chemistry, this compound is primarily valued as a pre-formed, highly reactive secondary amine precursor. Direct procurement of this scaffold allows laboratories and manufacturers to bypass complex, low-yielding ring-expansion syntheses, enabling efficient downstream N-alkylation, acylation, and cross-coupling for library generation and API scale-up [2].
When selecting a core scaffold for CNS drug discovery or chemical library generation, generic substitution with 6-membered analogs like 1,2,3,4-tetrahydroisoquinoline (THIQ) or exocyclic amines fails due to critical differences in 3D conformation and basicity [1]. The 7-membered azepine ring provides a unique chair/boat conformational flexibility that precisely projects substituents into receptor binding pockets—a geometry that rigid, half-chair THIQ derivatives cannot replicate [2]. Furthermore, the endocyclic nitrogen in 2,3,4,5-tetrahydro-1H-benzo[d]azepine possesses a significantly higher pKa (~10.3) than THIQ (~9.5), fundamentally altering its protonation state at physiological pH and its nucleophilic reactivity during downstream N-alkylation [1]. Attempting to substitute this privileged scaffold with cheaper acyclic or 6-membered alternatives results in a drastic loss of target affinity and necessitates complete redesigns of synthetic routes.
2,3,4,5-Tetrahydro-1H-benzo[d]azepine exhibits a significantly higher pKa compared to its 6-membered structural analog, 1,2,3,4-tetrahydroisoquinoline (THIQ) [1]. This elevated basicity ensures that the compound exists almost entirely in the cationic form at physiological pH, which is critical for salt formulation and in vivo target engagement. Furthermore, it enhances the nucleophilicity of the secondary amine, requiring different base and solvent selections during downstream N-alkylation and cross-coupling reactions compared to THIQ.
| Evidence Dimension | Predicted pKa of the secondary amine |
| Target Compound Data | 2,3,4,5-Tetrahydro-1H-benzo[d]azepine: ~10.27 |
| Comparator Or Baseline | 1,2,3,4-Tetrahydroisoquinoline (THIQ): ~9.5 |
| Quantified Difference | +0.77 pKa units (nearly 6-fold increase in basicity) |
| Conditions | Standard aqueous conditions at 25 °C |
The higher basicity is critical for achieving the correct protonation state for GPCR binding and dictates process chemistry parameters during downstream synthetic derivatization.
The 7-membered azepine ring provides unique conformational flexibility that optimally projects substituents into receptor binding pockets. When compared to exocyclic amine analogs like 6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-amine, derivatives based on the endocyclic 3-benzazepine core demonstrate vastly superior binding affinities for targets such as the GluN2B subunit of the NMDA receptor [1]. The specific distance and orientation of the endocyclic nitrogen are non-negotiable for this target engagement.
| Evidence Dimension | Receptor Binding Affinity (e.g., GluN2B NMDAR) |
| Target Compound Data | 3-Benzazepine core derivatives: High affinity (low nanomolar Ki) |
| Comparator Or Baseline | Benzo[7]annulen-7-amine analogs: Significantly reduced affinity (micromolar Ki) |
| Quantified Difference | Orders of magnitude improvement in target engagement |
| Conditions | In vitro competition binding assays and autoradiography |
Procuring the pre-formed endocyclic 3-benzazepine core is essential for CNS drug discovery, as exocyclic or rigid 6-membered alternatives fail to replicate the required 3D pharmacophore.
Synthesizing the 3-benzazepine core de novo often requires complex, multi-step procedures such as the transition-metal-catalyzed ring expansion of isoquinolines or intramolecular Friedel-Crafts alkylations. These methods frequently suffer from low yields and require harsh conditions or expensive catalysts [1]. Procuring the pre-formed 2,3,4,5-tetrahydro-1H-benzo[d]azepine allows process chemists to directly perform late-stage N-functionalization, bypassing these synthetic bottlenecks and drastically improving overall mass recovery.
| Evidence Dimension | Overall synthetic yield to N-functionalized derivatives |
| Target Compound Data | Direct N-alkylation of procured 3-benzazepine: High yield (often >80%) in a single step |
| Comparator Or Baseline | De novo synthesis via ring expansion/cyclization: Low to moderate yield (<50%) over multiple steps |
| Quantified Difference | Elimination of 2-3 synthetic steps and >30% absolute improvement in overall mass recovery |
| Conditions | Standard laboratory synthesis of benzazepine APIs |
Direct procurement of the core scaffold drastically reduces time-to-target and improves material throughput for library generation and API scale-up.
Due to its privileged 3D conformation and optimal basicity, this compound is the ideal starting material for synthesizing selective dopamine (D1/D5), serotonin (5-HT2C), and NMDA (GluN2B) receptor modulators [1]. Direct procurement ensures the correct endocyclic pharmacophore is maintained without relying on low-yield cyclization steps.
The compound is used extensively as a direct precursor in the synthesis of 11C and 18F labeled neuroimaging agents (e.g., [18F]PF-NB1) [1]. Its high basicity and conformational flexibility provide the necessary target specificity and blood-brain barrier penetrance required for effective in vivo imaging.
The highly reactive secondary amine allows for rapid, high-yielding N-alkylation, acylation, and cross-coupling [2]. This makes the pre-formed scaffold a highly efficient building block for generating diverse chemical libraries exploring the benzazepine chemical space, bypassing the synthetic bottlenecks of de novo ring construction.
Corrosive;Irritant